molecular formula C10H16ClNO2 B599585 beta-Methoxysynephrine hydrochloride CAS No. 15096-17-0

beta-Methoxysynephrine hydrochloride

Cat. No. B599585
CAS RN: 15096-17-0
M. Wt: 217.693
InChI Key: BAWWIKIPKGVTLJ-UHFFFAOYSA-N
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Description

Beta-Methoxysynephrine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic derivative of synephrine, a naturally occurring compound found in bitter orange. Beta-Methoxysynephrine hydrochloride is commonly used in research studies to investigate its biochemical and physiological effects.

Mechanism Of Action

Beta-Methoxysynephrine hydrochloride works by stimulating the sympathetic nervous system, which increases the release of norepinephrine and epinephrine. These neurotransmitters increase heart rate, blood pressure, and metabolic rate, leading to increased energy expenditure and fat oxidation. Beta-Methoxysynephrine hydrochloride also has alpha-adrenergic receptor agonist activity, which causes vasoconstriction and increases blood pressure.
Biochemical and Physiological Effects
Beta-Methoxysynephrine hydrochloride has been shown to have several biochemical and physiological effects. It increases energy expenditure and fat oxidation, leading to weight loss. It also increases heart rate and blood pressure, which can improve cardiovascular health. Beta-Methoxysynephrine hydrochloride has also been shown to improve cognitive function and attention in individuals with ADHD.

Advantages And Limitations For Lab Experiments

Beta-Methoxysynephrine hydrochloride has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It also has well-documented biochemical and physiological effects, making it a reliable tool for research studies. However, it is important to note that Beta-Methoxysynephrine hydrochloride has potential limitations for lab experiments. Its effects may vary depending on the dosage, route of administration, and individual differences in metabolism and physiology.

Future Directions

There are several future directions for research on Beta-Methoxysynephrine hydrochloride. One area of interest is its potential use as a treatment for obesity and metabolic disorders. Another area of interest is its potential use as a performance-enhancing drug in athletes. Further research is also needed to investigate the safety and efficacy of Beta-Methoxysynephrine hydrochloride in humans.
Conclusion
In conclusion, Beta-Methoxysynephrine hydrochloride is a synthetic derivative of synephrine that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly used in research studies to investigate its biochemical and physiological effects. Beta-Methoxysynephrine hydrochloride has several advantages for lab experiments, including its stability and well-documented effects. However, it is important to note its potential limitations and the need for further research to investigate its safety and efficacy in humans.

Synthesis Methods

Beta-Methoxysynephrine hydrochloride can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Beta-Methoxysynephrine hydrochloride is through the chemical reaction between synephrine and methanol in the presence of hydrochloric acid.

Scientific Research Applications

Beta-Methoxysynephrine hydrochloride has been used in several scientific research studies due to its potential applications in various fields. It has been investigated for its potential use as a dietary supplement, weight loss aid, and as a treatment for cardiovascular diseases. It has also been studied for its potential use as a performance-enhancing drug and as a treatment for attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

4-[1-methoxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11-7-10(13-2)8-3-5-9(12)6-4-8;/h3-6,10-12H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWWIKIPKGVTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Methoxysynephrine hydrochloride

CAS RN

15096-17-0
Record name Phenol, 4-[1-methoxy-2-(methylamino)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15096-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methoxysynephrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015096170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-METHOXYSYNEPHRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2YF57H768
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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